molecular formula C28H27N3O8S B11962019 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11962019
M. Wt: 565.6 g/mol
InChI Key: UJUOVZVNZNSBQN-FSJBWODESA-N
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Description

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as an isobutyl group, an acetoxy group, a methoxy group, and a nitrobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Introduction of Substituents: The various substituents, such as the isobutyl group, acetoxy group, methoxy group, and nitrobenzylidene group, are introduced through a series of substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems for efficient and sustainable synthesis, as well as the development of catalytic processes to minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a formyl group, while reduction of the nitro group can yield an amino group.

Scientific Research Applications

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:

    Thiazolopyrimidine A: Lacks the nitrobenzylidene group, resulting in different chemical reactivity and biological activity.

    Thiazolopyrimidine B: Contains a different substituent at the 5-position, leading to variations in its pharmacological properties.

    Thiazolopyrimidine C: Has a different substitution pattern on the aromatic rings, affecting its overall stability and reactivity.

The uniqueness of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(4-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27N3O8S

Molecular Weight

565.6 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H27N3O8S/c1-15(2)14-38-27(34)24-16(3)29-28-30(25(24)19-8-11-21(39-17(4)32)22(13-19)37-5)26(33)23(40-28)12-18-6-9-20(10-7-18)31(35)36/h6-13,15,25H,14H2,1-5H3/b23-12+

InChI Key

UJUOVZVNZNSBQN-FSJBWODESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OCC(C)C

Origin of Product

United States

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